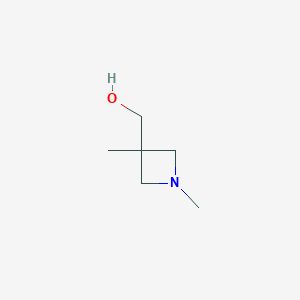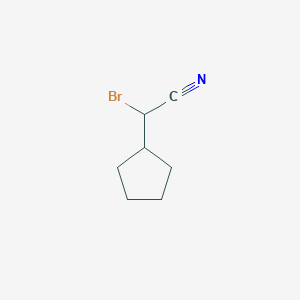
2-Bromo-2-cyclopentylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
1. Construction of Indole Skeletons
The development of a palladium-catalyzed tandem addition/cyclization method has been significant in constructing indole skeletons. This strategy utilizes 2-(2-aminoaryl)acetonitriles for direct construction, showing good functional group tolerance and chemoselectivity. Halogen substituents like bromo are amenable to further synthetic elaborations, expanding product diversity (Yu et al., 2017).
2. Bromo-cyanomethylative Cyclization of Enynes
A copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes has been demonstrated, involving 2-bromoacetonitrile. This process enables alkyl radical generation and triggers a radical addition/cyclization/bromination sequence, yielding various vinyl C-Br bonds containing functionalized heterocycles (Zhu et al., 2022).
3. Formation of Cyclopropane Derivatives
The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, including a process involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen, leads to the formation of cyclopropane bis-lactones. This showcases the utility of bromo-substituted compounds in complex molecular construction (Fariña et al., 1986).
4. Preparation of 2-Bromo-1-Alkenes from 1-Alkynes
The microwave-assisted hydrobromination of 1-alkynes using a combination of lithium bromide (LiBr), chlorotrimethylsilane (TMSCl), and tetraethylammonium bromide (TEAB) in acetonitrile offers a clean and convenient method to generate 2-bromo-1-alkenes. This highlights the role of bromo compounds in synthesizing alkenes (Bunrit et al., 2011).
5. Synthesis of Benzocyclotrimers
2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene serves as a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins via Diels–Alder reaction. The cycloadducts can be cyclotrimerized to afford functionalized benzocyclotrimers, demonstrating the utility of bromo compounds in complex ring formation (Dalkılıç et al., 2009).
6. Antibacterial Activity of Cyanopyridine Derivatives
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile was used as a substrate for synthesizing new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. This highlights the potential biological applications of bromo-substituted compounds (Bogdanowicz et al., 2013).
Eigenschaften
IUPAC Name |
2-bromo-2-cyclopentylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOYEUORMICJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-cyclopentylacetonitrile | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

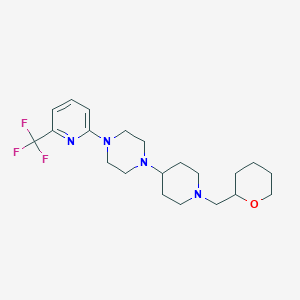
![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)
![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)
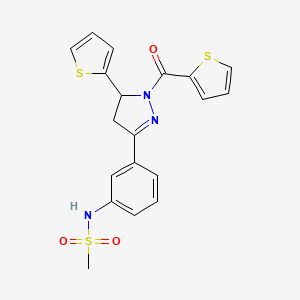
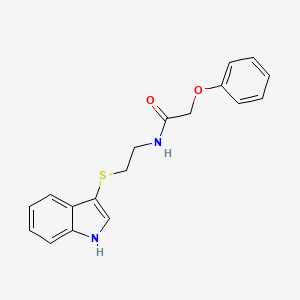
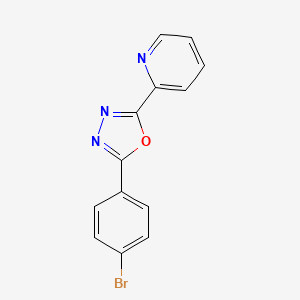
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)
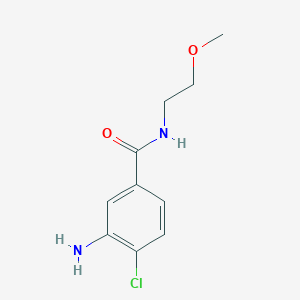
![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)
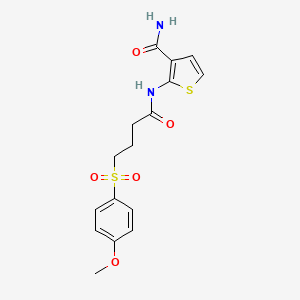
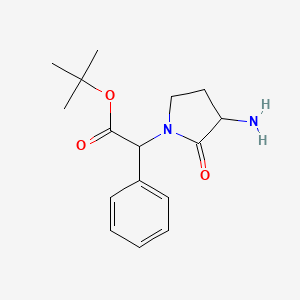
![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)
